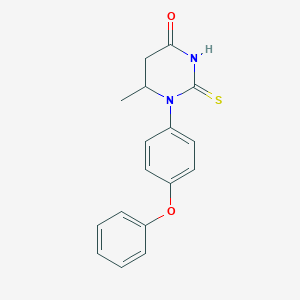
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, including superoxide dismutase and catalase. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
One limitation of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One area of interest is its potential use as a neuroprotective agent. It has been shown to have antioxidant properties and may be able to protect neurons from damage caused by oxidative stress.
Another area of interest is its potential use in treating cancer. 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have anti-cancer properties, and further research may help to identify the mechanisms by which it exerts these effects.
Overall, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a promising compound that has a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenoxyphenyl isothiocyanate with 6-methyl-1,3-dihydro-2H-pyrimidine-2-thione. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been investigated for its potential use in treating cancer and other diseases.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
6-methyl-1-(4-phenoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-12-11-16(20)18-17(22)19(12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,20,22) |
InChI-Schlüssel |
AMKSHWPNSOMRCY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)